5-Pahsa

Overview

Description

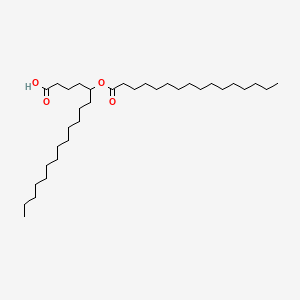

It is formed through the formal condensation of the carboxy group of palmitic acid with the hydroxy group of 5-hydroxystearic acid . This compound is categorized as a long-chain fatty acid and serves as a human metabolite. It possesses anti-inflammatory and hypoglycemic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-PAHSA involves the reaction of nonadec-1-en-6-yl palmitate with ozone in a stirred solution of dichloromethane at -78°C until the solution turns blue. Nitrogen is then bubbled into the reaction until it becomes colorless, followed by the addition of triphenyl phosphine .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the synthesis is carried out in research laboratories for experimental purposes.

Chemical Reactions Analysis

Types of Reactions: 5-PAHSA undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the conditions.

Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.

Substitution: Substitution reactions can occur at the hydroxy or carboxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various reagents can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives of this compound .

Scientific Research Applications

5-PAHSA has several scientific research applications, including:

Chemistry: It is used as a model compound to study the behavior of FAHFAs and their derivatives.

Mechanism of Action

5-PAHSA exerts its effects through several mechanisms:

Insulin Secretion: It stimulates insulin secretion, enhancing glucose transport and the Glut4 transporter through the activation of GPR-120.

Anti-inflammatory Effects: It inhibits the phosphorylation of the m-TOR-ULK1 pathway, regulating autophagy and reducing inflammation.

Glucose Metabolism: It primes adipocytes for de novo lipogenesis, impacting lipid metabolism and glucose utilization.

Comparison with Similar Compounds

9-PAHSA: Another regioisomer of PAHSA with similar anti-inflammatory and hypoglycemic properties.

12-PAHSA: Exhibits similar biological activities but differs in its structural configuration.

Uniqueness of 5-PAHSA: this compound stands out due to its consistent downregulation in insulin-resistant conditions and its specific role in regulating glucose metabolism and lipid synthesis . Its unique ability to stimulate insulin secretion and enhance glucose transport makes it a promising candidate for therapeutic applications .

Biological Activity

5-Pahsa, or 5-(palmitoyloxy)octadecanoic acid, is a novel lipokine derived from palmitic acid that has garnered attention for its potential biological activities, particularly in the context of metabolic regulation and neuroprotection. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, effects on glucose metabolism, autophagy, and oxidative stress.

This compound influences metabolic processes through several key pathways:

- Regulation of mTOR and Autophagy : Research indicates that this compound can enhance autophagy in neuronal cells by inhibiting the mammalian target of rapamycin (mTOR) pathway. This inhibition leads to reduced phosphorylation of ULK1, a crucial protein in autophagy initiation . In vitro studies demonstrated that this compound administration decreased reactive oxygen species (ROS) levels in PC12 cells, suggesting a protective effect against oxidative stress under diabetic conditions .

- Impact on Lipid Metabolism : In animal models, particularly DB/DB mice, this compound was shown to influence lipid metabolism significantly. It promotes de novo lipogenesis (DNL) while impeding triglyceride (TAG) synthesis . This dual action suggests that this compound may play a role in energy expenditure rather than merely storing lipids.

Effects on Glucose Metabolism

Despite its regulatory role in lipid metabolism, the effects of this compound on glucose metabolism appear limited:

- Glucose Tolerance : In studies involving diabetic mouse models, administration of this compound did not significantly improve glucose metabolism. However, it did reduce oxidized low-density lipoprotein (ox-LDL) levels, which are associated with cardiovascular risk .

- Insulin Sensitivity : While this compound's direct impact on insulin sensitivity remains inconclusive, it has been suggested that it may activate G protein-coupled receptors (GPRs), which could indirectly influence glucose homeostasis and improve insulin resistance .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- In Vitro Studies : A study involving PC12 neuronal cells showed that treatment with this compound led to a significant decrease in ROS levels and enhanced autophagic activity by inhibiting mTOR phosphorylation . The results indicated a potential neuroprotective effect under high-glucose conditions.

- Animal Models : In DB/DB mice, administration of this compound resulted in decreased levels of ox-LDL and alterations in lipid profiles without significant changes in glucose metabolism. This highlights its potential role in managing dyslipidemia associated with diabetes .

- Comparative Studies : Comparative analyses between different PAHSA isomers revealed that this compound is notably downregulated in insulin-resistant states, suggesting its potential as a biomarker for metabolic disorders .

Summary of Key Findings

| Study Type | Findings |

|---|---|

| In Vitro (PC12 Cells) | Decreased ROS levels; enhanced autophagy via mTOR inhibition |

| Animal Models | Reduced ox-LDL; no significant improvement in glucose metabolism |

| Comparative Analysis | Downregulation in insulin-resistant states; potential biomarker for diabetes |

Properties

IUPAC Name |

5-hexadecanoyloxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-31-34(37)38-32(29-27-30-33(35)36)28-25-23-21-19-17-14-12-10-8-6-4-2/h32H,3-31H2,1-2H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGKCWKQYJQHJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901277043 | |

| Record name | 5-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAHFA(16:0/5-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1481636-41-2 | |

| Record name | 5-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1481636-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAHFA(16:0/5-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.